Gcdcs

Description

Properties

CAS No. |

67030-54-0 |

|---|---|

Molecular Formula |

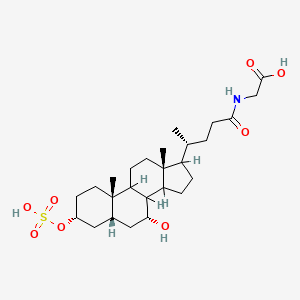

C26H43NO8S |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,7R,10S,13R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18?,19?,20?,21-,24?,25+,26-/m1/s1 |

InChI Key |

DKXXSIJHWWVNMO-RJVKTHQKSA-N |

SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |

Synonyms |

GCDCS glycochenodeoxycholate-3-sulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Bile Acids

GCDCS belongs to the conjugated bile acid family, which includes glycine- or taurine-conjugated derivatives. Below is a comparative analysis of this compound and its structural/functional analogs:

Table 1: Key Characteristics of this compound and Related Conjugated Bile Acids

Structural Notes:

- This compound is unique due to sulfation, enhancing its solubility and altering its receptor-binding affinity compared to non-sulfated analogs like GCDCA or GCA .

- Taurine-conjugated bile acids (e.g., TCA, TDCA) exhibit stronger detergent properties than glycine-conjugated forms, influencing their roles in lipid metabolism and cytotoxicity .

Clinical Relevance and Biomarker Potential

This compound and related bile acids have been studied as diagnostic and prognostic markers in liver diseases:

Table 2: Performance of this compound and Analogs as Biomarkers in Liver Injury

Discrepancies and Limitations in Current Research

Contradictory Findings :

- Urine vs. Serum Levels : reports decreased urinary this compound in liver diseases, contrasting with serum-based studies . This discrepancy may arise from differential renal handling of sulfated bile acids or disease-specific metabolic shifts.

- Disease Heterogeneity : Studies on this compound in PBC and DILI lack standardization in severity grading, complicating cross-study comparisons .

Research Gaps :

- Mechanistic studies are needed to clarify this compound’s role in cholestatic injury versus its passive accumulation due to impaired excretion.

- Longitudinal data on this compound levels pre- and post-treatment could validate its utility in monitoring therapeutic efficacy.

Q & A

Q. What are the core structural domains of GCDCs, and how do they contribute to bacterial signaling?

this compound comprise three domains: a heme-binding globin domain, an intermediate domain, and a diguanylate cyclase (DGC) domain. The globin domain senses oxygen, triggering conformational changes that modulate DGC activity to synthesize c-di-GMP, which regulates bacterial motility and biofilm formation. Methodologically, researchers can use site-directed mutagenesis to disrupt specific domains and assess functional changes via enzymatic assays (e.g., measuring c-di-GMP levels) . Structural techniques like X-ray crystallography or cryo-EM further elucidate domain interactions .

Q. How should researchers design experiments to measure GCDC enzymatic activity?

Key steps include:

- In vitro assays : Purify GCDC proteins and measure c-di-GMP production using HPLC or fluorescence-based methods under varying oxygen conditions.

- Controls : Include negative controls (e.g., catalytically inactive mutants) and positive controls (e.g., known DGC enzymes).

- Environmental modulation : Test activity under aerobic vs. anaerobic conditions to assess oxygen sensitivity . Reference experimental frameworks from geochemistry and biochemistry for rigor .

Q. What strategies are effective for conducting literature reviews on this compound?

- Use Google Scholar with advanced operators:

intitle:"this compound",author:"Smith", and Boolean terms (e.g.,This compound AND "c-di-GMP") to refine results . - Prioritize peer-reviewed journals and exclude preprints unless validated.

- Track citations of seminal papers to identify influential studies .

Advanced Research Questions

Q. How can conserved amino acid residues in this compound be analyzed for functional significance?

- Mutational analysis : Target residues (e.g., Phe42, Tyr43 in the globin domain) via site-directed mutagenesis and compare enzymatic activity to wild-type this compound .

- Structural modeling : Use tools like PyMOL or AlphaFold to predict how mutations affect domain interactions.

- Phylogenetic studies : Compare residue conservation across bacterial species to identify evolutionarily critical sites .

Q. What methodologies address contradictions in GCDC activity data across experimental conditions?

- Replication : Repeat assays under standardized conditions to rule out technical variability.

- Cross-validation : Use complementary methods (e.g., enzymatic assays vs. genetic knockout phenotypes).

- Meta-analysis : Systematically review published data to identify confounding variables (e.g., bacterial strain differences) .

Q. How can interdisciplinary approaches enhance GCDC research in bacterial biofilms?

- Integrated techniques : Combine biochemical assays (c-di-GMP quantification) with confocal microscopy to visualize biofilm architecture.

- Multi-omics : Apply transcriptomics/proteomics to identify GCDC-regulated pathways.

- Computational modeling : Predict c-di-GMP diffusion dynamics within biofilms .

Q. What advanced statistical methods are suitable for analyzing heterogeneous GCDC activity data?

- Multivariate regression : Assess correlations between enzymatic activity and variables like oxygen concentration or pH.

- Cluster analysis : Group bacterial strains based on GCDC activity profiles.

- Error propagation : Quantify uncertainties from replicate measurements using tools like Monte Carlo simulations .

Methodological Best Practices

Q. How should raw and processed GCDC data be presented in publications?

- Raw data : Include large datasets (e.g., kinetic measurements) in appendices or supplementary materials.

- Processed data : Use line graphs for activity trends and heatmaps for residue conservation. Ensure clarity in figure legends and statistical annotations (e.g., error bars, p-values) .

Q. What criteria ensure reproducibility in GCDC studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.